molecular formula C33H62O5Si2 B12716136 Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate CAS No. 78824-82-5

Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate

Cat. No.: B12716136
CAS No.: 78824-82-5
M. Wt: 595.0 g/mol
InChI Key: DWJGWVMGKGVGLF-DKDNHPMGSA-N
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Description

EINECS 278-987-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 278-987-4 involves a series of synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the process and ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of EINECS 278-987-4 is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as the laboratory synthesis but is adapted for large-scale production. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

EINECS 278-987-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions of EINECS 278-987-4 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

EINECS 278-987-4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 278-987-4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

EINECS 278-987-4 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: EINECS 278-621-3, EINECS 279-109-2, and EINECS 278-380-4.

    Uniqueness: EINECS 278-987-4 stands out due to its specific chemical structure and reactivity, which confer unique properties and applications not shared by its analogs.

Properties

CAS No.

78824-82-5

Molecular Formula

C33H62O5Si2

Molecular Weight

595.0 g/mol

IUPAC Name

methyl (5Z)-5-[(4R,5R)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C33H62O5Si2/c1-13-14-15-18-25(37-39(9,10)32(2,3)4)21-22-27-28-23-26(19-16-17-20-31(34)35-8)36-29(28)24-30(27)38-40(11,12)33(5,6)7/h19,21-22,25,27-30H,13-18,20,23-24H2,1-12H3/b22-21+,26-19-/t25-,27+,28?,29?,30+/m0/s1

InChI Key

DWJGWVMGKGVGLF-DKDNHPMGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2C1C/C(=C/CCCC(=O)OC)/O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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